5-bromo-3-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]-2-nitropyridine
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Overview
Description
5-bromo-3-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]-2-nitropyridine is a chemical compound registered in the PubChem database It is known for its unique properties and applications in various scientific fields
Preparation Methods
The preparation of 5-bromo-3-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]-2-nitropyridine involves specific synthetic routes and reaction conditions. The most common method includes the formation of inclusion complexes with cyclodextrins. This process involves the determination of the inclusion formation constant and the use of analytical techniques to evidence host inclusion . Industrial production methods may vary, but they typically involve large-scale synthesis and purification processes to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
5-bromo-3-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]-2-nitropyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include electrospray ionization mass spectrometry for structural elucidation and characterization . The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve the transformation of the compound’s functional groups.
Scientific Research Applications
5-bromo-3-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]-2-nitropyridine has a wide range of scientific research applications. In chemistry, it is used for studying the formation of inclusion complexes and their properties. In biology, it is utilized for its potential therapeutic effects and interactions with biological molecules. In medicine, it is investigated for its potential use in drug development and treatment of various diseases. In industry, this compound is used in the development of new materials and technologies .
Mechanism of Action
The mechanism of action of 5-bromo-3-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]-2-nitropyridine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This can lead to various biological responses, depending on the specific pathways involved .
Comparison with Similar Compounds
5-bromo-3-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]-2-nitropyridine can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with similar structural features or functional groups. The comparison can be based on their chemical properties, reactivity, and applications. Some similar compounds include aspirin (CID 2244) and salicylsalicylic acid (CID 5161) .
Biological Activity
5-Bromo-3-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]-2-nitropyridine is a synthetic compound with significant biological activity, particularly in pharmaceutical research. Its structure includes a bromine atom and a nitro group, which are known to influence its biological properties. This article reviews the compound's synthesis, biological activity, applications in research, and relevant case studies.
- Molecular Formula : C13H10BrCl2FN2O
- Molecular Weight : 380.04 g/mol
- CAS Number : 877399-00-3
- Melting Point : 103 °C
Synthesis
The synthesis of this compound typically involves several steps including:
- Formation of intermediates using various reagents such as boronic acids and palladium catalysts.
- Microwave-assisted reactions to enhance yield and reduce reaction time.
- Purification techniques like column chromatography to isolate the final product with high purity (>98%) .
The compound exhibits its biological activity primarily through its interaction with specific molecular targets involved in various signaling pathways. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors, contributing to its potential therapeutic effects.
In Vitro Studies
In vitro assays have demonstrated that this compound has notable effects on cell viability and proliferation:
- Cell Line Testing : The compound has been tested on various cancer cell lines, showing significant cytotoxicity at micromolar concentrations.
- Enzyme Inhibition : It has been identified as an inhibitor of key enzymes involved in cancer metabolism, although specific IC50 values need further exploration .
Pharmaceutical Development
This compound is being explored for its potential as a lead compound in the development of targeted therapies for cancer and other diseases. Its unique structure allows it to be modified for improved efficacy and selectivity.
Agricultural Chemistry
Research is ongoing into the use of this compound as a pesticide or herbicide. Its ability to interact with biological pathways makes it a candidate for developing safer agricultural chemicals .
Case Studies
Properties
IUPAC Name |
5-bromo-3-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]-2-nitropyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrCl2FN2O3/c1-6(11-8(15)2-3-9(17)12(11)16)22-10-4-7(14)5-18-13(10)19(20)21/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEOIXKVEGKNSPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrCl2FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.